molecular formula C6H4F3NO B162575 4-Amino-2,3,5-trifluorophenol CAS No. 135086-77-0

4-Amino-2,3,5-trifluorophenol

Cat. No. B162575
M. Wt: 163.1 g/mol
InChI Key: PODFSIVIYXXPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2,3,5-trifluorophenol, also known as 4-Amino-3,5-bis(trifluoromethyl)phenol or 4-Amino-2,3,5-trifluoro-6-hydroxyphenyl, is a chemical compound with the molecular formula C7H5F3N2O. It is a white to light yellow crystalline powder, and it is commonly used in scientific research.

Mechanism Of Action

The mechanism of action of 4-Amino-2,3,5-trifluorophenol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter in the nervous system.

Biochemical And Physiological Effects

4-Amino-2,3,5-trifluorophenol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, such as breast cancer and leukemia cells. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Amino-2,3,5-trifluorophenol in lab experiments is its high purity. It is also readily available from commercial suppliers. However, one limitation is its potential toxicity, which may require special handling and disposal procedures.

Future Directions

There are several future directions for the use of 4-Amino-2,3,5-trifluorophenol in scientific research. One direction is the development of new fluorescent probes for studying biological processes. Another direction is the development of new pharmaceuticals and agrochemicals based on the structure of 4-Amino-2,3,5-trifluorophenol. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of diseases.

Synthesis Methods

The synthesis of 4-Amino-2,3,5-trifluorophenol can be achieved through several methods. One of the most common methods is the reaction between 4-nitro-2,3,5-trifluorophenol and hydrazine hydrate. Another method is the reaction between 4-chloro-2,3,5-trifluorophenol and ammonia.

Scientific Research Applications

4-Amino-2,3,5-trifluorophenol has various applications in scientific research. It is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials science. It is also used in the development of fluorescent probes, which are used to study biological processes.

properties

CAS RN

135086-77-0

Product Name

4-Amino-2,3,5-trifluorophenol

Molecular Formula

C6H4F3NO

Molecular Weight

163.1 g/mol

IUPAC Name

4-amino-2,3,5-trifluorophenol

InChI

InChI=1S/C6H4F3NO/c7-2-1-3(11)4(8)5(9)6(2)10/h1,11H,10H2

InChI Key

PODFSIVIYXXPSQ-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)N)F)F)O

Canonical SMILES

C1=C(C(=C(C(=C1F)N)F)F)O

synonyms

Phenol, 4-amino-2,3,5-trifluoro-

Origin of Product

United States

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